molecular formula C14H16N2O B7464423 N-cyclopropyl-2-(2-methyl-1H-indol-1-yl)acetamide

N-cyclopropyl-2-(2-methyl-1H-indol-1-yl)acetamide

Cat. No. B7464423
M. Wt: 228.29 g/mol
InChI Key: DJQYVAIPSJQJQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-2-(2-methyl-1H-indol-1-yl)acetamide, also known as CPI-169, is a novel small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. BET proteins are epigenetic readers that play a crucial role in regulating gene expression, and their dysregulation has been implicated in a range of diseases, including cancer, inflammation, and cardiovascular disease. CPI-169 has shown promise as a potential therapeutic agent for these conditions, and its synthesis, mechanism of action, and physiological effects have been the subject of extensive scientific research.

Mechanism of Action

N-cyclopropyl-2-(2-methyl-1H-indol-1-yl)acetamide targets the bromodomain and extra-terminal (BET) family of proteins, which are epigenetic readers that play a key role in regulating gene expression. BET proteins bind to acetylated lysine residues on histones, a process that is important for the recruitment of transcriptional machinery to specific genes. By inhibiting BET proteins, this compound disrupts this process, leading to downregulation of key genes involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in preclinical studies. In cancer cells, this compound inhibits the expression of key oncogenes such as MYC and BCL2, leading to cell cycle arrest and apoptosis. In addition, this compound has been shown to reduce the expression of inflammatory cytokines and chemokines such as TNF-alpha and IL-6, leading to a reduction in inflammation. Finally, this compound has been shown to improve cardiac function in a mouse model of heart failure, potentially by reducing fibrosis and inflammation in the heart.

Advantages and Limitations for Lab Experiments

One advantage of N-cyclopropyl-2-(2-methyl-1H-indol-1-yl)acetamide is its specificity for the BET family of proteins, which reduces the risk of off-target effects. In addition, this compound has been shown to be well-tolerated in preclinical studies, with no significant toxicity observed. However, one limitation of this compound is its relatively low potency compared to other BET inhibitors, which may limit its efficacy in certain applications. In addition, the optimal dosing and administration of this compound for different conditions remains to be determined.

Future Directions

There are several potential future directions for research on N-cyclopropyl-2-(2-methyl-1H-indol-1-yl)acetamide. One area of interest is the development of combination therapies that target multiple epigenetic pathways, which may increase the efficacy of this compound in cancer and other diseases. In addition, further studies are needed to determine the optimal dosing and administration of this compound for different conditions, as well as the potential for drug resistance. Finally, the development of more potent BET inhibitors may lead to improved therapeutic outcomes.

Synthesis Methods

The synthesis of N-cyclopropyl-2-(2-methyl-1H-indol-1-yl)acetamide involves a series of chemical reactions that begin with the coupling of 2-methyl-1H-indole with cyclopropylamine to form the corresponding amine. This amine is then reacted with ethyl chloroacetate to form the corresponding ester, which is subsequently hydrolyzed to yield the final product, this compound. The synthesis of this compound has been optimized to maximize yield and purity, and the compound is now commercially available for use in scientific research.

Scientific Research Applications

N-cyclopropyl-2-(2-methyl-1H-indol-1-yl)acetamide has been extensively studied for its potential as a therapeutic agent for cancer, inflammation, and cardiovascular disease. In preclinical studies, this compound has been shown to inhibit the growth of a range of cancer cell lines, including those derived from leukemia, lymphoma, and solid tumors such as breast and lung cancer. This compound has also been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines and chemokines in vitro and in vivo. In addition, this compound has been shown to improve cardiac function in a mouse model of heart failure, suggesting that it may have potential as a treatment for cardiovascular disease.

properties

IUPAC Name

N-cyclopropyl-2-(2-methylindol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-10-8-11-4-2-3-5-13(11)16(10)9-14(17)15-12-6-7-12/h2-5,8,12H,6-7,9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJQYVAIPSJQJQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N1CC(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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